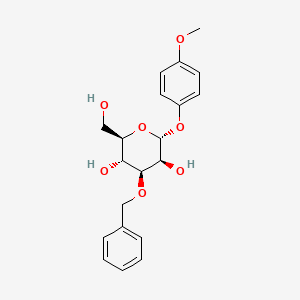

4-Methoxyphenyl 3-o-benzyl-alpha-d-mannopyranoside

CAS No.:

Cat. No.: VC13558457

Molecular Formula: C20H24O7

Molecular Weight: 376.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H24O7 |

|---|---|

| Molecular Weight | 376.4 g/mol |

| IUPAC Name | (2R,3R,4S,5S,6R)-2-(hydroxymethyl)-6-(4-methoxyphenoxy)-4-phenylmethoxyoxane-3,5-diol |

| Standard InChI | InChI=1S/C20H24O7/c1-24-14-7-9-15(10-8-14)26-20-18(23)19(17(22)16(11-21)27-20)25-12-13-5-3-2-4-6-13/h2-10,16-23H,11-12H2,1H3/t16-,17-,18+,19+,20+/m1/s1 |

| Standard InChI Key | CZPFTCBIXZWFIZ-SLHNCBLASA-N |

| Isomeric SMILES | COC1=CC=C(C=C1)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)OCC3=CC=CC=C3)O |

| SMILES | COC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)OCC3=CC=CC=C3)O |

| Canonical SMILES | COC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)OCC3=CC=CC=C3)O |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s IUPAC name, (2R,3R,4S,5S,6R)-2-(hydroxymethyl)-6-(4-methoxyphenoxy)-4-phenylmethoxyoxane-3,5-diol, reflects its α-D-mannopyranoside backbone. The mannose ring adopts a chair conformation, stabilized by intramolecular hydrogen bonds between the 2-hydroxymethyl group and the 3-hydroxyl moiety . The 4-methoxyphenyl group at the anomeric position and the benzyl ether at C-3 introduce steric bulk and hydrophobic character, which are critical for its biological activity .

Table 1: Key Structural Descriptors

| Property | Value/Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 376.4 g/mol |

| Stereocenters | 5 (all defined) |

| Protection Groups | Benzyl (C3), 4-Methoxyphenyl (anomeric) |

| Solubility | Limited in water; soluble in DMSO, DMF |

Synthesis and Chemical Modification

Traditional Glycosylation Strategies

The synthesis of 4-methoxyphenyl 3-O-benzyl-α-D-mannopyranoside typically involves sequential protection-deprotection steps. A common route begins with perbenzylation of D-mannose to yield 2,3,4,6-tetra-O-benzyl-D-mannopyranose, followed by selective deprotection at C3 using catalytic hydrogenation. Subsequent glycosylation with 4-methoxyphenol under Lewis acid catalysis (e.g., BF-OEt) affords the α-anomer predominantly due to the anomeric effect .

Advances in Site-Selective Functionalization

| Method | Reagents/Conditions | Yield (%) | Selectivity |

|---|---|---|---|

| Classical Glycosylation | BF-OEt, CHCl | 65–70 | α:β = 8:1 |

| Catalytic Carbamoylation | SnCl/MeSnCl, DIPEA | 81 | C3-only |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-NMR (400 MHz, CDCl) reveals distinct signals for the anomeric proton ( 5.32, d, Hz), benzyl methylene ( 4.46, d, Hz), and methoxy group ( 3.78, s) . -NMR corroborates the glycosidic linkage with a resonance at 100.2 ppm for C1 .

Mass Spectrometric Analysis

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at 376.1522 ([M+H]), consistent with the theoretical mass . Fragmentation patterns indicate sequential loss of the benzyl () and 4-methoxyphenyl () groups.

Biological Activities and Mechanistic Insights

FimH Lectin Binding and Anti-Adhesive Effects

4-Methoxyphenyl 3-O-benzyl-α-D-mannopyranoside exhibits nanomolar affinity for FimH, a mannose-binding lectin on uropathogenic Escherichia coli (UPEC) . X-ray crystallography shows that the 4-methoxyphenyl group engages in π-stacking with Tyr-48 and Tyr-137 in FimH’s hydrophobic cleft, while the benzyl group stabilizes the “tyrosine gate” through van der Waals interactions . This dual binding mode inhibits bacterial adhesion to bladder epithelial cells, reducing UPEC colonization in vitro by >90% at 10 μM .

Structure-Activity Relationship (SAR) Studies

Modifications to the aromatic substituents profoundly affect potency:

-

Ortho-Substituted Derivatives: Chlorophenyl and cyanophenyl analogs show 5-fold enhanced activity (IC = 12 μM) compared to the parent compound .

-

Carboxylic Acid Analogs: Hydrolysis of ester groups (e.g., compound 3l) reduces potency 10-fold, highlighting the importance of hydrophobic interactions .

Applications in Drug Development and Glycobiology

Tool Compound for Glycan Recognition Studies

The compound’s high-affinity binding to FimH enables its use in probing mannose-specific lectin interactions. Fluorescently labeled derivatives facilitate real-time imaging of bacterial adhesion in live cells .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume